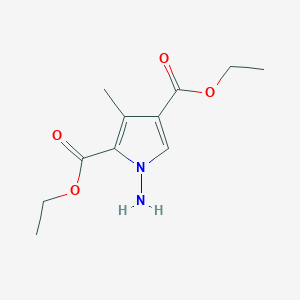

Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate

Description

Chemical Classification and Nomenclature

This compound belongs to the extensive family of substituted pyrrole derivatives, specifically classified as an amino-substituted dicarboxylate ester. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the base structure being 1H-pyrrole-2,4-dicarboxylic acid, modified with a methyl group at position 3, an amino group at position 1, and diethyl ester functionalities at positions 2 and 4. Alternative nomenclatures include 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester and 2,4-diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate. The compound's ChemSpider identification number is 9674476, with a corresponding PubChem compound identifier facilitating database searches and cross-referencing.

The structural designation reflects the specific regiochemistry of substituent placement, distinguishing it from related isomeric compounds such as diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate, where the amino group occupies position 3 rather than position 1. This positional specificity significantly influences both the compound's chemical reactivity and biological activity profiles. The diethyl ester functionalities provide enhanced lipophilicity compared to the corresponding free acid, facilitating cellular uptake and membrane permeability in biological systems.

Table 1: Chemical Identifiers and Classification Data

| Parameter | Value |

|---|---|

| Molecular Formula | C11H16N2O4 |

| Molecular Weight | 240.26 g/mol |

| Chemical Abstracts Service Number | 427878-69-1 |

| ChemSpider Identification | 9674476 |

| Monoisotopic Mass | 240.111007 Da |

| Chemical Classification | Bioactive Small Molecule |

Historical Context in Pyrrole Chemistry Research

The development of this compound emerges from a rich historical foundation in pyrrole chemistry, tracing back to the initial discovery of pyrrole itself by Friedrich Ferdinand Runge in 1834 as a constituent of coal tar. The evolution of pyrrole chemistry gained significant momentum through the pioneering work of Hans Fischer, whose multi-step syntheses of hemin and chlorophyll earned recognition with a Nobel Prize in Chemistry, establishing the fundamental importance of pyrrole-containing natural products. The Knorr pyrrole synthesis, developed as a widely used chemical reaction for synthesizing substituted pyrroles, provided the methodological foundation for accessing complex pyrrole derivatives through the reaction of α-amino-ketones with compounds containing methylene groups adjacent to carbonyl functionalities.

The historical progression toward amino-substituted pyrroles represents a significant advancement in synthetic methodology, with early work by Levi and Zanetti in 1894 extending the Knorr synthesis to incorporate acetylacetone with ethyl 2-oximinoacetoacetate, yielding ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate. This foundational work established the precedent for introducing amino functionalities into pyrrole frameworks. The original Knorr synthesis employed zinc dust and acetic acid as catalysts, with the mechanism proceeding through condensation of amine and ketone components to form imine intermediates, followed by tautomerization to enamines and subsequent cyclization with water elimination.

Recent developments have introduced catalytic versions of the Knorr pyrrole synthesis, utilizing manganese catalysts to facilitate dehydrogenative coupling reactions between amino alcohols and keto esters, forming hydrogen as a collectible byproduct. These contemporary methodologies have enabled the synthesis of 35 previously unreported compounds, demonstrating the continued evolution and refinement of pyrrole synthetic chemistry. The historical trajectory from Runge's initial discovery to modern catalytic approaches illustrates the progressive sophistication of pyrrole chemistry and the increasing accessibility of complex functionalized derivatives.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its structural novelty to encompass its role as a versatile synthetic intermediate and its potential biological activities. Heterocyclic compounds containing nitrogen atoms, particularly pyrroles, represent fundamental building blocks in numerous natural products including vitamin B12, bile pigments such as bilirubin and biliverdin, and the porphyrins of heme and chlorophyll. The amino substitution at the nitrogen position of the pyrrole ring creates unique electronic properties that distinguish this compound from conventional pyrrole derivatives, enabling novel reactivity patterns and potential binding interactions with biological targets.

The compound's classification as a bioactive small molecule indicates its potential utility in medicinal chemistry applications, where the combination of amino functionality and ester groups provides multiple sites for chemical modification and optimization. The dual carboxylate ester functionalities offer opportunities for hydrolytic activation in biological systems, potentially serving as prodrug moieties that can be selectively activated by esterases. The methyl substitution at position 3 provides steric modulation that can influence binding selectivity and metabolic stability.

In the broader context of heterocyclic chemistry, amino-substituted pyrroles serve as important precursors for the synthesis of more complex heterocyclic systems through cyclization reactions and ring-forming processes. The strategic placement of functional groups in this compound provides a scaffold for accessing diverse chemical architectures through selective functionalization strategies. The compound's electron-rich pyrrole core combined with electron-withdrawing ester groups creates a balanced electronic environment suitable for both nucleophilic and electrophilic transformations.

Structural Relationship to Other Functionalized Pyrroles

This compound exhibits important structural relationships to a diverse array of functionalized pyrrole derivatives, each demonstrating distinct chemical and biological properties based on substitution patterns. The most closely related compound is diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate, which lacks the amino substitution at position 1 but maintains the identical methyl and dicarboxylate ester pattern. This comparison highlights the specific contribution of the amino group to the compound's overall properties, with the amino-substituted derivative exhibiting enhanced hydrogen bonding capabilities and altered electronic distribution.

The positional isomer diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate provides insight into the importance of amino group placement, with the amino functionality located at position 3 rather than position 1. This structural variation demonstrates how regioisomerism can dramatically influence chemical reactivity and potential biological activity, as the amino group's position affects both sterics and electronics within the pyrrole framework. The compound with Chemical Abstracts Service number 853058-40-9 and molecular weight 226.23 grams per mole represents a direct positional isomer that enables systematic structure-activity relationship studies.

Additional structural analogs include diethyl 3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate, which features hydroxyl substitution instead of amino functionality, providing a comparison of different heteroatom-containing substituents. The molecular formula C11H15NO5 and molecular weight of 241.244 grams per mole for this hydroxyl-substituted analog demonstrate the impact of functional group substitution on molecular properties. More complex derivatives such as diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate illustrate expanded substitution patterns with both amino groups and branched alkyl substituents, achieving molecular weights of 268.31 grams per mole.

Table 2: Structural Comparison of Related Pyrrole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |

|---|---|---|---|---|

| This compound | C11H16N2O4 | 240.26 | Amino, Methyl, Diethyl esters | 427878-69-1 |

| Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate | C11H15NO4 | 225.24 | Methyl, Diethyl esters | 5448-16-8 |

| Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate | C10H14N2O4 | 226.23 | Amino, Diethyl esters | 853058-40-9 |

| Diethyl 3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate | C11H15NO5 | 241.244 | Hydroxyl, Methyl, Diethyl esters | Not specified |

| Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate | C13H20N2O4 | 268.31 | Amino, Isopropyl, Diethyl esters | 938191-11-8 |

The structural relationships among these compounds enable systematic investigation of structure-property relationships, facilitating the rational design of new pyrrole derivatives with tailored properties for specific applications. The presence of different substituent patterns provides opportunities for comparative studies examining the influence of electronic effects, steric interactions, and hydrogen bonding capabilities on chemical behavior and biological activity. These structural comparisons form the foundation for understanding the unique properties and potential applications of this compound within the broader context of functionalized pyrrole chemistry.

Properties

IUPAC Name |

diethyl 1-amino-3-methylpyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-4-16-10(14)8-6-13(12)9(7(8)3)11(15)17-5-2/h6H,4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADSUPVZUARTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=C1C)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467632 | |

| Record name | Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

427878-69-1 | |

| Record name | Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amination of Pyrrole Diesters via Sodium Hydride and Chloroamine

One of the most documented methods involves the amination of diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate using sodium hydride and monochloroamine under inert atmosphere conditions.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate + NaH (60% dispersion in mineral oil) in DMF | Stirred for 1 hour under nitrogen to deprotonate the pyrrole nitrogen | Ensures formation of nucleophilic pyrrole anion |

| 2 | Addition of anhydrous ethereal monochloroamine | Stirred for 10 minutes under nitrogen | Amination occurs at the pyrrole nitrogen |

| 3 | Quenching with aqueous sodium solution | Work-up to isolate product | Yields up to 80% reported |

This method is noted for its green chemistry aspects due to mild conditions and relatively short reaction times.

Condensation and Cyclization Approaches

Alternative methods involve acid-catalyzed condensation reactions between methyl acetoacetate derivatives and substituted pyrroles, followed by reduction and cyclization steps to form the pyrrole ring with desired substitutions.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Methyl acetoacetate + sodium nitrite in acidic medium | Diazotization and condensation | Formation of intermediate diethyl pyrrole dicarboxylate |

| 2 | Addition of zinc powder and reflux | Reduction of diazonium intermediate | Purification by filtration and drying |

| 3 | Hydrolysis with KOH, acidification, and extraction | Conversion to pyrrole derivatives | Yields vary from 14% to 93% depending on conditions |

This method is more complex but allows for structural modifications and is useful for synthesizing related pyrrole derivatives.

| Method | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Amination with NaH and Chloroamine | NaH, monochloroamine, DMF, inert atmosphere | Room temperature, 1-2 hours | ~80% | Mild conditions, high selectivity | Requires handling of reactive NaH and chloroamine |

| Acid-Catalyzed Condensation & Reduction | Methyl acetoacetate, sodium nitrite, zinc powder, KOH | Reflux, acidic/basic work-up | 14-93% | Versatile, allows derivative synthesis | Multi-step, longer reaction times |

| Phosphorus Oxychloride Formylation (for related pyrroles) | POCl3, DMF | Room temperature, overnight | ~38% (for related aldehydes) | Enables further functionalization | Moderate yield, requires careful pH control |

- The amination method using sodium hydride and monochloroamine is favored for its efficiency and cleaner reaction profile, minimizing side products.

- Acid-catalyzed condensation methods provide flexibility in modifying the pyrrole ring but require careful control of reaction parameters such as temperature, pH, and reagent molar ratios to maximize yield.

- The use of inert atmosphere (nitrogen or argon) is critical in preventing oxidation and side reactions during amination and condensation steps.

- Purification typically involves extraction with ethyl acetate, drying over sodium sulfate, and vacuum distillation or recrystallization to obtain high-purity diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate.

The preparation of this compound is achieved through well-established organic synthesis routes involving:

- Amination of pyrrole diesters using sodium hydride and monochloroamine under inert atmosphere.

- Acid-catalyzed condensation and reduction of methyl acetoacetate derivatives to form substituted pyrroles.

- Careful control of reaction conditions to optimize yield and purity.

These methods are supported by diverse research findings and patent literature, providing a robust foundation for laboratory synthesis and potential scale-up in pharmaceutical and material science applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

Substitution: The amino and ester groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents to the amino or ester groups .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate has been investigated for its potential antitumor properties. Pyrrole derivatives, including this compound, are known to exhibit biological activities that can inhibit tumor growth. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of bioactive molecules. It can be utilized to create pyrrolo[1,2-b]pyridazines, which have been studied for their therapeutic effects in treating proliferative disorders such as cancer and inflammation . The ability to modify the pyrrole structure allows for the development of targeted therapies.

Synthetic Organic Chemistry

Building Block for Complex Molecules

this compound is a valuable building block in synthetic organic chemistry. Its unique structure enables chemists to use it as a starting material for the synthesis of more complex heterocyclic compounds. For example, it can participate in various reactions such as Michael addition and cycloaddition processes, leading to the formation of diverse chemical entities .

Catalytic Applications

The compound has also been explored for its catalytic properties in organic synthesis. Pyrrole derivatives are known to act as catalysts in polymerization reactions and other transformations due to their electron-rich nature and ability to stabilize transition states . This makes them useful in developing new materials with specific properties.

Case Study 1: Antitumor Efficacy

A study conducted on a series of diethyl pyrrole derivatives demonstrated significant antitumor activity against human cancer cell lines. The investigation revealed that modifications at different positions on the pyrrole ring could enhance the cytotoxic effects, suggesting that this compound could be optimized for better efficacy .

Case Study 2: Synthesis of Pyrrolo[1,2-b]pyridazines

In another study, researchers synthesized a variety of pyrrolo[1,2-b]pyridazines using this compound as a precursor. The resulting compounds showed promising activity against specific cancer types, highlighting the importance of this pyrrole derivative in drug discovery .

Data Tables

Mechanism of Action

The mechanism of action of diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate and related compounds:

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Reactivity

- Amino Group (1-NH₂): The amino group in the target compound enables nucleophilic reactions, such as amidation or cyclization, to form fused heterocycles like pyrrolotriazines (used in antiviral drug precursors) . In contrast, Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate lacks this functionality, limiting its utility in N-amination reactions .

- Chloromethyl vs. Hydroxymethyl : The chloromethyl derivative () exhibits higher reactivity in SN2 reactions, whereas the hydroxymethyl analog () participates in hydrogen bonding, enhancing solubility in polar solvents .

- Trifluoromethyl (CF₃) : The CF₃ group in increases metabolic stability and electron-deficient character, making it suitable for fluorinated drug candidates .

Physicochemical Properties

Biological Activity

Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate is a compound of significant interest in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and comparative analyses with similar compounds.

Structural Overview

This compound features a pyrrole ring with two carboxylate groups and an amino group. Its molecular formula is with a molecular weight of 240.26 g/mol. The presence of these functional groups contributes to its reactivity and potential for various biological interactions .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to:

- Modulate Enzyme Activity : It interacts with proteases, potentially inhibiting or activating these enzymes depending on the specific biochemical context.

- Influence Cell Signaling : The compound can affect signaling pathways by modulating kinase activities, which play crucial roles in cellular functions such as metabolism and gene expression.

Cellular Effects

Research indicates that this compound can influence various cellular processes:

- Anticancer Activity : Studies have highlighted its potential in inhibiting cancer cell proliferation, suggesting that it may interfere with pathways critical for tumor growth.

- Neuroprotective Effects : Preliminary findings indicate that this compound may exhibit neuroprotective properties, although the underlying mechanisms remain to be fully elucidated.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate | Similar pyrrole structure but with methyl groups | Different solubility and reactivity due to dimethyl substitution |

| Methyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate | One ethyl group replaced by a methyl group | Potentially altered biological activity compared to diethyl variant |

| Ethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate | Variation in alkyl chain length | May exhibit different pharmacokinetics due to ethyl substitution |

The unique combination of functional groups in this compound allows for diverse interactions that may enhance its therapeutic potential compared to the aforementioned compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Research : A study demonstrated that this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through modulation of signaling pathways related to cell survival and death.

- Neuroprotective Studies : In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative diseases.

Q & A

Basic: What are the established synthetic routes for Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via cyclocondensation reactions using diethyl acetone-1,3-dicarboxylate and monosubstituted hydrazines. Key steps include:

- Reagent selection : Use of hydrazines (e.g., methylhydrazine) in ethanol or refluxing toluene to form intermediates, followed by cyclization under acidic or thermal conditions .

- Catalytic optimization : Acid catalysts (e.g., acetic acid) improve cyclization efficiency.

- Yield optimization : Reaction time (4–12 hours) and temperature (60–100°C) are critical to avoid side products like over-alkylated derivatives.

Reference structural validation via -NMR and -NMR is essential to confirm purity .

Basic: How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths (e.g., C–N: ~1.35 Å) and dihedral angles. Programs like ORTEP-3 visualize thermal ellipsoids and hydrogen-bonding networks .

Advanced: How can researchers resolve contradictions in crystallographic data, such as disordered ethyl groups or anomalous thermal parameters?

- Disorder modeling : Use PART commands in SHELXL to refine split positions for disordered ethyl groups. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .

- Thermal parameter analysis : High displacement parameters () may indicate dynamic disorder. Compare with temperature-dependent XRD or computational models (DFT) to distinguish static vs. dynamic effects .

- Validation tools : Check CIF files using PLATON or checkCIF to identify outliers in bond angles/geometry .

Advanced: What strategies mitigate side reactions during functionalization of the pyrrole ring (e.g., nitration or halogenation)?

- Protecting groups : Temporarily block the amino group with Boc (-butoxycarbonyl) to prevent electrophilic over-substitution .

- Regioselectivity control : Use directing groups (e.g., ester moieties) or Lewis acids (FeCl) to favor substitution at the 5-position of the pyrrole ring .

- Monitoring : Real-time LC-MS or TLC tracks reaction progress to isolate intermediates before side reactions dominate .

Advanced: How can computational methods (e.g., DFT) predict reactivity or spectroscopic properties of derivatives?

- DFT applications :

- Software tools : Gaussian or ORCA for energy minimization; ChemDraw or Avogadro for molecular visualization .

Methodological: What are best practices for handling air- or moisture-sensitive intermediates in its synthesis?

- Inert atmosphere : Use Schlenk lines or gloveboxes (N/Ar) for reactions involving hydrazines or amino intermediates .

- Solvent drying : Employ molecular sieves (3Å) for solvents like THF or DCM.

- Storage : Store intermediates at –20°C under inert gas; use amber vials to prevent light-induced degradation .

Methodological: How to analyze and interpret complex splitting patterns in 1H^1H1H-NMR spectra of derivatives?

- Coupling analysis : Use -resolved 2D NMR to decouple overlapping signals (e.g., vicinal coupling ) .

- Simulation tools : MNova or ACD/NMR Processor simulates splitting patterns for multi-proton systems (e.g., ABX spin systems in substituted pyrroles) .

Methodological: What crystallographic databases or software are essential for structural comparison of related pyrrole dicarboxylates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.